VH032-linker 5

Descripción general

Descripción

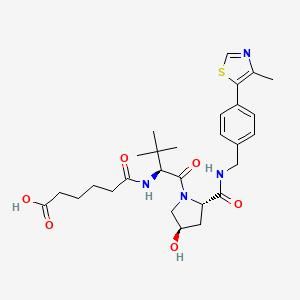

VH 032-linker 5 is a von-Hippel-Lindau protein ligand (VHL) conjugated to an alkyl linker with terminal carboxylic acid for PROTAC technology . It has been used as a degrader building block in PROTAC for targeted protein degradation .

Synthesis Analysis

Although specific synthesis steps for VH 032-linker 5 are not detailed in the search results, it is known that VH 032-linker 5 is a derivative of the von Hippel-Lindau (VHL) ligand . It is commonly used as a precursor to a PROTAC that hijacks VHL as the E3 ubiquitin ligase component .Molecular Structure Analysis

The molecular formula of VH 032-linker 5 is C28H38N4O6S . It incorporates an E3 ligase ligand plus an alkylC4 linker with terminal carboxylic acid ready for conjugation to a target protein ligand .Chemical Reactions Analysis

VH 032-linker 5 is designed for easy conjugation to a target protein ligand and for the development of PROTACs . The terminal carboxyl group allows for rapid conjugation of amine-containing linkers .Physical And Chemical Properties Analysis

The molecular weight of VH 032-linker 5 is 558.69 . It is recommended to be stored at -20°C . The product is a solid and its color ranges from white to off-white .Aplicaciones Científicas De Investigación

Bloque de construcción clave para PROTAC

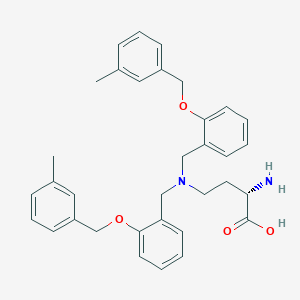

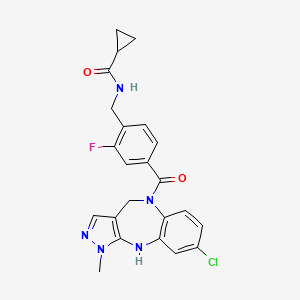

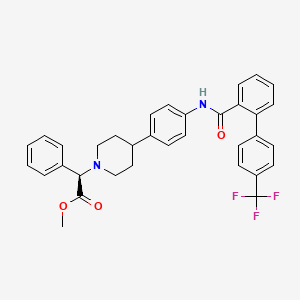

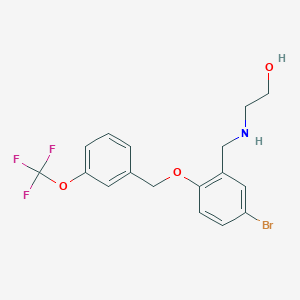

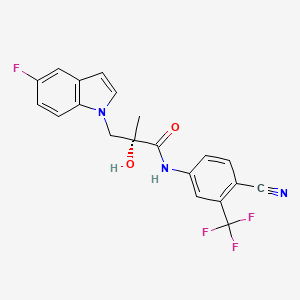

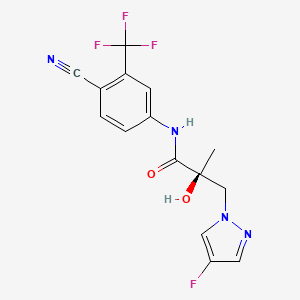

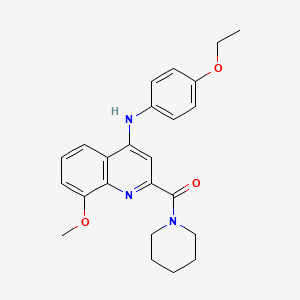

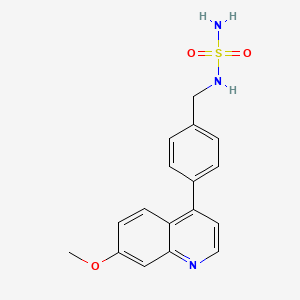

VH032-linker 5, también conocido como VH032 amina, es un bloque de construcción crucial para la síntesis de quimeras de direccionamiento de proteólisis basadas en la ligasa E3 VHL (PROTAC) {svg_1}. La disponibilidad de VH032 amina es esencial para la construcción rápida de bibliotecas de PROTAC VHL {svg_2}.

Tratamiento del cáncer

La tecnología PROTAC, a la que contribuye this compound, ha ganado una atención significativa en el tratamiento del cáncer {svg_3}. Al permitir la degradación de proteínas específicas, los PROTAC pueden potencialmente dirigirse y eliminar células cancerosas {svg_4}.

Tratamiento de enfermedades neurodegenerativas

El uso de PROTAC, facilitado por this compound, también se está explorando en el tratamiento de enfermedades neurodegenerativas {svg_5}. Este enfoque podría proporcionar nuevas estrategias terapéuticas para afecciones como la enfermedad de Alzheimer {svg_6}.

Trastornos inmunitarios

Los PROTAC, que this compound ayuda a sintetizar, se están investigando por su potencial en el tratamiento de trastornos inmunitarios {svg_7}. Al dirigirse a proteínas específicas involucradas en la respuesta inmune, estos compuestos podrían ofrecer nuevas opciones de tratamiento {svg_8}.

Infecciones virales

El potencial de los PROTAC en el tratamiento de infecciones virales es otra área de interés {svg_9}. This compound, como componente clave en la síntesis de PROTAC, podría desempeñar un papel en el desarrollo de tratamientos para diversas enfermedades virales {svg_10}.

Desarrollo de sondas fluorescentes

This compound se ha utilizado en el desarrollo de sondas fluorescentes de alta afinidad para ensayos de transferencia de energía de resonancia de fluorescencia resuelta en el tiempo {svg_11}. Estos ensayos son críticos para identificar y caracterizar ligandos VHL con enfoques de detección de alto rendimiento {svg_12}.

Modulación de las vías de señalización de hipoxia

Los ligandos VHL, incluido this compound, se pueden utilizar para modular las interacciones VHL-HIF1α y regular las vías de señalización de hipoxia {svg_13}. Esto tiene posibles aplicaciones para el tratamiento de la anemia crónica o la isquemia {svg_14}.

Investigación y desarrollo de PROTAC

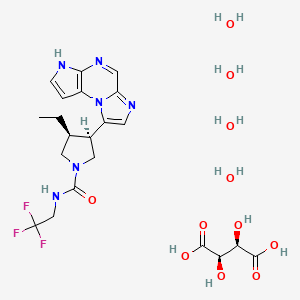

This compound se utiliza en el desarrollo de ligandos de proteína von-Hippel-Lindau funcionalizados (VHL) para la investigación y el desarrollo de PROTAC {svg_15} {svg_16} {svg_17}. Incorpora un ligando de ligasa E3 más un enlace listo para la conjugación a un ligando de proteína diana {svg_18} {svg_19} {svg_20}.

Mecanismo De Acción

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

VH032-linker 5 plays a crucial role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, acting as a VHL/HIF-1α interaction inhibitor . The compound can connect with a target protein ligand through a linker to form a PROTAC molecule .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by affecting various cellular processes. For instance, it can impact cell signaling pathways and gene expression . The compound also has an effect on cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound is a VHL/HIF-1α interaction inhibitor with a Kd of 185 nM .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZOQIYZOVHOL-TYBLODHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)

![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)